molecular formula C15H14ClNO4S B2517020 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid CAS No. 884990-43-6

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid

Cat. No.: B2517020
CAS No.: 884990-43-6
M. Wt: 339.79
InChI Key: JOCPYUDYLUDHFW-UHFFFAOYSA-N
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Description

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid is an organic compound with the molecular formula C15H14ClNO4S It is a derivative of benzoic acid, featuring a chloro group, a sulfamoyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2,3-dimethylphenylamine.

    Formation of Sulfamoyl Group: The 2,3-dimethylphenylamine is reacted with chlorosulfonic acid to introduce the sulfamoyl group.

    Coupling Reaction: The resulting sulfamoyl derivative is then coupled with 4-chlorobenzoic acid under suitable conditions, often involving a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Utilizing large reactors to handle the exothermic nature of the reactions.

    Purification: Employing crystallization or chromatography techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid can undergo various chemical reactions:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfamoyl group can be oxidized or reduced, altering the compound’s properties.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and sulfamoyl derivatives.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile used.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-sulfamoylbenzoic Acid: Similar structure but lacks the dimethylphenyl group.

    4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic Acid: Similar but with a different position of the dimethyl groups on the phenyl ring.

Uniqueness

    Structural Features: The presence of both the chloro and dimethylphenyl groups makes 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid unique.

    Chemical Properties: These structural features confer distinct chemical properties, such as solubility and reactivity, compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-9-4-3-5-13(10(9)2)17-22(20,21)14-8-11(15(18)19)6-7-12(14)16/h3-8,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCPYUDYLUDHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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